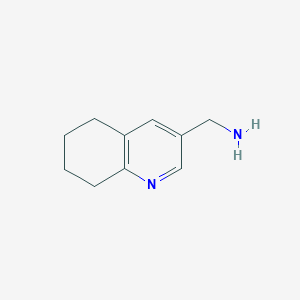
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 It is a brominated derivative of acetoveratrone, characterized by the presence of bromine and two methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of acetoveratrone. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, yielding the desired product with a high degree of purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bromine or brominating reagents like N-bromosuccinimide (NBS) in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is conducted in a suitable solvent like acetonitrile at elevated temperatures to ensure complete bromination .
化学反応の分析
Types of Reactions: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted phenyl ethanones.
Reduction: Formation of 1-(2-bromo-3,4-dimethoxyphenyl)ethanol.
Oxidation: Formation of 1-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
科学的研究の応用
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
3,4-Dimethoxyacetophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanol: The reduced form of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
1-(2-bromo-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
InChIキー |
OQRBZVGIYPIAES-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)




![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)

![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)


